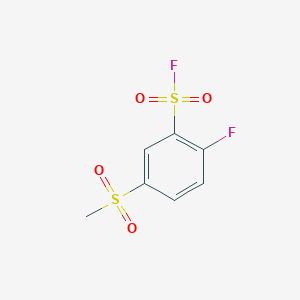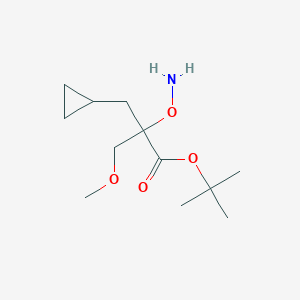![molecular formula C14H17NO4 B13226976 (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-methylphenyl)cyclobutane-1-carboxylic acid](/img/structure/B13226976.png)
(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-methylphenyl)cyclobutane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is a complex organic compound characterized by its cyclobutane ring structure and various functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-methylphenyl)cyclobutane-1-carboxylic acid typically involves multiple steps, starting from readily available precursors. One common method involves the cyclization of a suitable precursor to form the cyclobutane ring, followed by the introduction of the methylcarbamoyl and carboxylic acid groups under controlled conditions. Specific reaction conditions, such as temperature, pressure, and the use of catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow processes. These methods ensure consistent quality and scalability, making the compound available for various applications.
Analyse Chemischer Reaktionen
Types of Reactions
(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-methylphenyl)cyclobutane-1-carboxylic acid undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Substitution: Various substitution reactions can occur, where functional groups are replaced by other groups under specific conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. Reaction conditions are carefully controlled to ensure the desired transformations occur efficiently.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction could produce deoxygenated compounds.
Wissenschaftliche Forschungsanwendungen
(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-methylphenyl)cyclobutane-1-carboxylic acid has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Biology: The compound is used in biochemical assays to investigate enzyme interactions and metabolic pathways.
Medicine: Potential therapeutic applications include drug development for targeting specific biological pathways.
Industry: It is utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of (1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-methylphenyl)cyclobutane-1-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological pathways. Detailed studies on its binding affinity and specificity help elucidate its effects at the molecular level.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Benzylamine: An organic compound with a benzyl group attached to an amine functional group.
Interhalogens: Compounds containing two or more different halogen atoms.
Uniqueness
(1S,3s)-3-[(methylcarbamoyl)oxy]-1-(4-methylphenyl)cyclobutane-1-carboxylic acid is unique due to its specific cyclobutane ring structure and functional groups, which confer distinct chemical and biological properties
Eigenschaften
Molekularformel |
C14H17NO4 |
|---|---|
Molekulargewicht |
263.29 g/mol |
IUPAC-Name |
3-(methylcarbamoyloxy)-1-(4-methylphenyl)cyclobutane-1-carboxylic acid |
InChI |
InChI=1S/C14H17NO4/c1-9-3-5-10(6-4-9)14(12(16)17)7-11(8-14)19-13(18)15-2/h3-6,11H,7-8H2,1-2H3,(H,15,18)(H,16,17) |
InChI-Schlüssel |
BQPYPRZJGHNWQD-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC=C(C=C1)C2(CC(C2)OC(=O)NC)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![8,8-Dimethyl-2-phenyl-4H,6H,7H,8H,9H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B13226897.png)
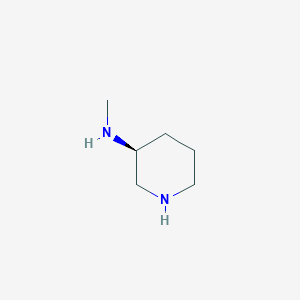
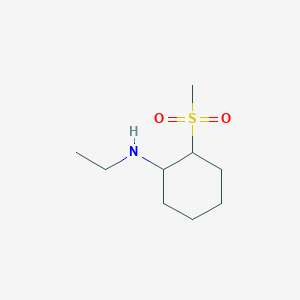
![2-{2-[(1-Cyclopropylethyl)amino]ethoxy}ethan-1-ol](/img/structure/B13226912.png)
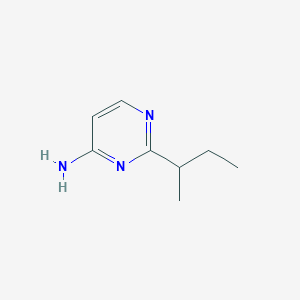
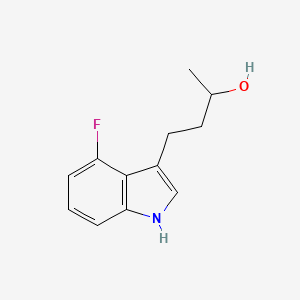
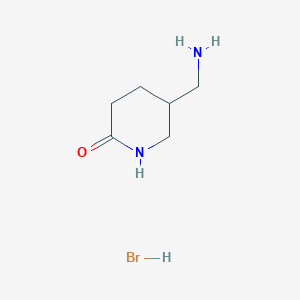
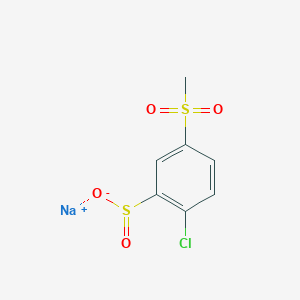

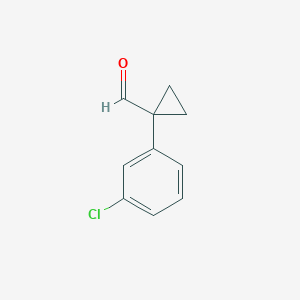
![Ethyl 3-formyl-4-methyl-6-(propan-2-yl)-[1,2]thiazolo[5,4-b]pyridine-5-carboxylate](/img/structure/B13226972.png)
